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Compound of Interest

Compound Name: 4-(Bromomethyl)phenol

Cat. No.: B1630418

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Bromomethyl)phenol, a
bifunctional organic compound widely utilized as a versatile intermediate in organic and
medicinal chemistry. This document details its physicochemical properties, outlines key
synthetic methodologies and reaction chemistry, and explores its applications in research and
development, particularly in the synthesis of bioactive molecules. Detailed experimental
protocols and visual diagrams of reaction pathways are included to support practical laboratory
applications.

Physicochemical Properties

4-(Bromomethyl)phenol, also known as p-(bromomethyl)phenol, is a valuable building block
due to the presence of two reactive functional groups: a phenolic hydroxyl group and a benzylic
bromide.[1][2] These groups allow for sequential or orthogonal chemical modifications, making
it a key intermediate in the synthesis of more complex molecules.[1] Its properties are
summarized in the table below.
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Property Value Reference(s)
CAS Number 27079-92-1 [1]
Molecular Formula C7H7BrO [1]
Molecular Weight 187.03 g/mol [1]
Appearance White to off-white or yellow 3]
solid/powder
Melting Point 52-56 °C [2]
Boiling Point 269.9 °C at 760 mmHg [1]
Density 1.593 g/cm3 [1]
Flash Point 117.1°C [1]

Vapor Pressure

0.00425 mmHg at 25°C

[1]

Refractive Index

1.611

[1]

pKa 9.65 + 0.26 (Predicted) [4]
Limited solubility in water;

Solubility soluble in organic solvents [2]
such as ethanol and acetone.
MKNQNPYGAQGARI-

InChl Key [4]

UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CBr)O

[4]

Synthesis of 4-(Bromomethyl)phenol

The synthesis of 4-(Bromomethyl)phenol typically involves the selective bromination of a
suitable precursor at the benzylic position, while avoiding electrophilic substitution on the
activated aromatic ring.[1] The most common strategies start from either 4-methylphenol (p-
cresol) or 4-(hydroxymethyl)phenol.

Synthetic Pathways
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Two primary routes for the synthesis of 4-(Bromomethyl)phenol are the radical bromination of
4-methylphenol and the conversion of the hydroxyl group in 4-(hydroxymethyl)phenol to a
bromide.

Synthetic Pathways to 4-(Bromomethyl)phenol
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Caption: Key synthetic routes to 4-(Bromomethyl)phenol.

Experimental Protocol: Synthesis from 4-Methylphenol

This protocol describes a general procedure for the benzylic bromination of 4-methylphenol (p-
cresol) using N-Bromosuccinimide (NBS). This method relies on a free-radical mechanism to
achieve selective bromination of the methyl group.[1]

Materials:

e 4-Methylphenol (p-cresol)

e N-Bromosuccinimide (NBS)

o Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (as a radical initiator)
o Carbon tetrachloride (CCla) or other suitable non-polar solvent
e Sodium thiosulfate solution (aqueous, 10%)

e Brine

e Anhydrous sodium sulfate

o Ethyl acetate

e Hexanes

Procedure:

 In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-
methylphenol (1.0 eq) in carbon tetrachloride.

e Add N-Bromosuccinimide (1.0-1.1 eq) and a catalytic amount of AIBN to the solution.

o Heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer
Chromatography (TLC) until the starting material is consumed.
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e Cool the reaction mixture to room temperature and filter to remove the succinimide
byproduct.

e Wash the filtrate with a 10% aqueous solution of sodium thiosulfate to quench any remaining
bromine, followed by washing with water and then brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent
under reduced pressure using a rotary evaporator.

e The crude product can be purified by recrystallization from a suitable solvent system (e.g.,
ethyl acetate/hexanes) to yield 4-(Bromomethyl)phenol as a crystalline solid.

Chemical Reactivity and Applications

4-(Bromomethyl)phenol is a bifunctional molecule, and its reactivity is characterized by the
distinct chemical properties of its phenolic hydroxyl and benzylic bromide groups. This dual
reactivity makes it a highly valuable synthon in drug discovery and materials science.[2]

Reactions at the Benzylic Position

The bromomethyl group is an excellent electrophile and readily participates in nucleophilic
substitution reactions (SN1 and SN2).[1] This allows for the introduction of a wide variety of
functional groups.
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Nucleophilic Substitution at the Benzylic Position

4-(Bromomethyl)phenol
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Caption: Reactivity of the benzylic bromide with various nucleophiles.

This reactivity is fundamental to its use as a linker, connecting a phenolic core to other
molecular fragments in the synthesis of pharmaceuticals and agrochemicals.[3]

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is weakly acidic and can be deprotonated to form a potent
nucleophile, the phenoxide ion. This enables O-alkylation and O-acylation reactions.[1]
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Reactions of the Phenolic Hydroxyl Group

4-(Bromomethyl)phenol
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Caption: O-Alkylation and O-Acylation of 4-(Bromomethyl)phenol.

Applications in Drug Discovery and Development
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The bifunctional nature of 4-(Bromomethyl)phenol makes it a key building block for creating
libraries of compounds for biological screening. It has been utilized in the synthesis of
compounds investigated for:

Antimicrobial activity[2]

Antioxidant properties[2]

Anticancer activity[2]

Butyrylcholinesterase (BChE) inhibition[2]

It serves as a precursor for diaryl methane structures and other complex phenols that have
shown potent inhibitory effects on enzymes like carbonic anhydrase and acetylcholinesterase,
which are targets for diseases such as glaucoma and Alzheimer's disease.[5]

Experimental Protocol: O-Alkylation of 4-
(Bromomethyl)phenol

This protocol provides a general method for the etherification of the phenolic hydroxyl group, a
common step when this moiety needs to be protected or modified.

Materials:

4-(Bromomethyl)phenol

¢ Potassium carbonate (K2COs) or Sodium Hydride (NaH)

o An appropriate alkyl halide (e.g., benzyl bromide, methyl iodide)
o Acetone or Dimethylformamide (DMF)

» Dichloromethane

o Water

e Brine
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e Anhydrous magnesium sulfate

Procedure:

e Dissolve 4-(Bromomethyl)phenol (1.0 eq) in acetone or DMF in a round-bottom flask.
e Add potassium carbonate (an excess, e.g., 2-3 eq).

e Add the alkyl halide (1.1 eq) to the suspension.

« Stir the reaction mixture at room temperature or with gentle heating until the starting material
is consumed, as monitored by TLC.

« Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
o Dissolve the residue in dichloromethane and wash with water, followed by brine.

o Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent
under reduced pressure.

» Purify the crude product by column chromatography on silica gel to obtain the desired ether.

Safety and Handling

4-(Bromomethyl)phenol is a hazardous substance and must be handled with appropriate
safety precautions.

e Hazards: Toxic if swallowed. Causes severe skin burns and eye damage.[2] May cause
respiratory irritation.

o Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear personal
protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant
gloves. Avoid inhalation of dust and contact with skin and eyes.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-
term storage, keeping it under an inert atmosphere at low temperatures (e.g., -20°C) is
recommended.[2]
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Conclusion

4-(Bromomethyl)phenol (CAS: 27079-92-1) is a cornerstone intermediate for synthetic
chemists. Its well-defined and predictable reactivity at two distinct functional sites provides a
reliable platform for the construction of complex molecular architectures. This versatility has
cemented its role in the development of novel pharmaceuticals, agrochemicals, and advanced
materials. This guide has provided the essential technical information required for its effective
and safe utilization in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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